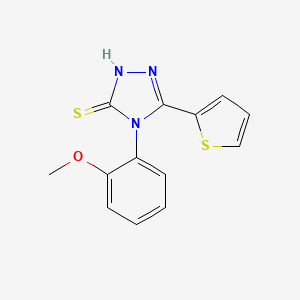
5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, commonly known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of TFP involves its ability to bind to metal ions, such as copper and iron, and to form stable complexes. These complexes can then interact with biological molecules, including enzymes and proteins, leading to changes in their activity and function. TFP has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in melanin synthesis, and carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the regulation of gene expression. TFP has also been shown to have anti-inflammatory and antioxidant properties, and to be involved in the regulation of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, TFP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of TFP, including the development of new synthetic methods for its preparation, the investigation of its potential applications in drug discovery and therapy, and the exploration of its role in cellular signaling pathways and disease processes. Further studies are also needed to elucidate the mechanism of action of TFP and its potential side effects and toxicity.
Métodos De Síntesis
TFP can be synthesized through various methods, including the reaction of 1,1,1-trifluoro-2-iodoethane with 5-formyl-1H-pyrazole in the presence of a base, or the reaction of 1,1,1-trifluoro-2-bromoethane with 5-aminomethyl-1H-pyrazole in the presence of a base. The yield of TFP can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
TFP has been widely used in scientific research, including as a building block for the synthesis of various compounds, as a ligand for the preparation of metal complexes, and as a probe for the detection of metal ions. TFP has also been used as a tool for studying the mechanism of enzyme-catalyzed reactions, as well as for the development of new drugs and therapies.
Propiedades
IUPAC Name |
5-(butan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-3-8(2)16-6-9-4-5-14-15(9)7-10(11,12)13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYWSHWHZFGTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)
![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)
![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)






![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)
